

Application Notes & Protocols: Quantitative Analysis of 3-Chloro-4-methoxypyridine

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Compound of Interest

Compound Name: 3-Chloro-4-methoxypyridine

Cat. No.: B1592520

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Abstract: This document provides a comprehensive guide to the quantitative analysis of **3-Chloro-4-methoxypyridine**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Ensuring the purity and concentration of this compound is critical for reaction efficiency, final product quality, and regulatory compliance. We present three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine assay and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal confirmation and volatile impurity analysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ultra-sensitive trace-level quantification. Each section includes a detailed discussion of the underlying scientific principles, step-by-step protocols, and guidelines for method validation in accordance with International Council for Harmonisation (ICH) standards.

Introduction: The Analytical Imperative for 3-Chloro-4-methoxypyridine

3-Chloro-4-methoxypyridine is a halogenated pyridine derivative whose structural features make it a versatile building block in organic synthesis.^[1] Its reactivity, influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group, allows for its incorporation into complex molecular scaffolds. Consequently, it is a critical starting material or intermediate in the manufacturing of various active pharmaceutical ingredients (APIs).

The purity of **3-Chloro-4-methoxypyridine** directly impacts the quality and safety of the final product. Uncontrolled impurities can lead to the formation of undesirable side products, reduce

reaction yields, and introduce potentially genotoxic substances into the manufacturing stream. Therefore, robust, accurate, and validated analytical methods are essential for its quality control, from raw material testing to in-process monitoring and final product release. This guide provides the foundational protocols to establish such analytical oversight.

Method 1: High-Performance Liquid Chromatography (HPLC-UV) for Assay and Purity

Principle of Method Selection: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for the analysis of moderately polar organic molecules like **3-Chloro-4-methoxypyridine**. The selection of a C18 (octadecylsilyl) stationary phase provides a nonpolar environment that effectively retains the analyte from a polar mobile phase. By modulating the ratio of an organic modifier (e.g., acetonitrile) to an aqueous buffer, a precise and reproducible separation from its impurities can be achieved. UV detection is chosen for its robustness and sensitivity, as the pyridine ring possesses a strong chromophore that absorbs UV light. This method is ideal for determining the potency (assay) and for quantifying known and unknown impurities.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

- HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
- Column: C18, 4.6 x 150 mm, 5 μm particle size (or equivalent).
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Purified Water (18.2 M Ω ·cm).
- Reference Standard: **3-Chloro-4-methoxypyridine**, certified purity.

2. Solution Preparation:

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.

- Diluent: Acetonitrile:Water (50:50, v/v).
- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **3-Chloro-4-methoxy pyridine** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solution (50 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 20.0 mL with the diluent. This concentration is suitable for assay determination.
- Sample Solution (50 µg/mL): Accurately weigh a sample containing approximately 25 mg of **3-Chloro-4-methoxy pyridine** into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 1.0 mL of this solution to 20.0 mL with the diluent. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Gradient elution (see table below)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	225 nm

| Run Time | 15 minutes |

Gradient Elution Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	70	30
10.0	30	70
12.0	30	70
12.1	70	30

| 15.0 | 70 | 30 |

4. System Suitability: Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is $\leq 2.0\%$.

5. Data Analysis:

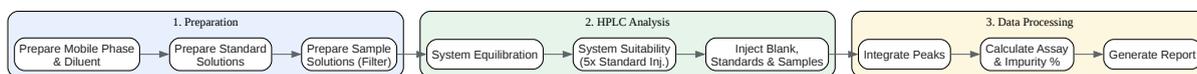
- Assay (%): Calculate the percentage of **3-Chloro-4-methoxypyridine** in the sample using the formula: $\% \text{ Assay} = (\text{Area_Sample} / \text{Area_Standard}) * (\text{Conc_Standard} / \text{Conc_Sample}) * 100$
- Impurities (%): For impurity analysis, use area percent normalization, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.

Method Validation Framework (ICH Q2(R2))

A validated analytical procedure provides documented evidence that the method is fit for its intended purpose.^{[2][3]} The following parameters must be evaluated.

Validation Parameter	Acceptance Criteria	Purpose
Specificity	The analyte peak is resolved from all potential impurities and matrix components (Peak Purity > 99%).	Ensures the method accurately measures only the intended analyte without interference.[4] [5]
Linearity	Correlation coefficient (r^2) \geq 0.999 over a range of LOQ to 150% of the working concentration.	Demonstrates a direct relationship between analyte concentration and detector response.
Accuracy	98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).	Measures the closeness of the experimental value to the true value.[6]
Precision (Repeatability)	%RSD \leq 2.0% for six replicate sample preparations.	Assesses variability under the same operating conditions over a short interval.[7]
Precision (Intermediate)	%RSD \leq 3.0% when the analysis is performed by different analysts on different days.	Measures within-laboratory variations.
Limit of Quantitation (LOQ)	Signal-to-Noise ratio \geq 10. Typically determined as the lowest concentration on the linearity curve.	The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness	System suitability parameters remain within limits after small, deliberate changes to method parameters (e.g., ± 0.1 mL/min flow, $\pm 2^\circ\text{C}$ temp).	Indicates the method's reliability during normal usage.

Workflow Visualization: HPLC-UV Analysis



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Caption: Workflow for the HPLC-UV analysis of **3-Chloro-4-methoxypyridine**.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Orthogonal Confirmation

Principle of Method Selection: GC-MS is an excellent confirmatory technique that provides an orthogonal separation mechanism to HPLC. It is suitable for thermally stable and volatile compounds.[8][9] **3-Chloro-4-methoxypyridine** has sufficient volatility for GC analysis. The high-resolution separation power of a capillary GC column combined with the definitive identification capabilities of a mass spectrometer makes this method ideal for identity confirmation and for the analysis of volatile organic impurities that may not be detected by HPLC. Electron Ionization (EI) is used to generate characteristic fragmentation patterns, creating a molecular fingerprint for unambiguous identification.

Experimental Protocol: GC-MS

1. Instrumentation and Materials:

- GC-MS System: A gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., single quadrupole).
- Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
- Reagents: Dichloromethane (GC grade), Methanol (GC grade).
- Reference Standard: **3-Chloro-4-methoxypyridine**, certified purity.

2. Solution Preparation:

- Diluent: Dichloromethane.
- Standard Solution (100 µg/mL): Accurately weigh 10 mg of **3-Chloro-4-methoxypyridine** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
- Sample Solution (100 µg/mL): Prepare a sample solution with an expected concentration of 100 µg/mL in dichloromethane. Filter if necessary.

3. GC-MS Conditions:

Parameter	Condition
Injector Temperature	250 °C
Injection Mode	Split (Ratio 20:1)
Injection Volume	1 µL
Carrier Gas	Helium, constant flow at 1.2 mL/min
Oven Program	Initial 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line Temp	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV

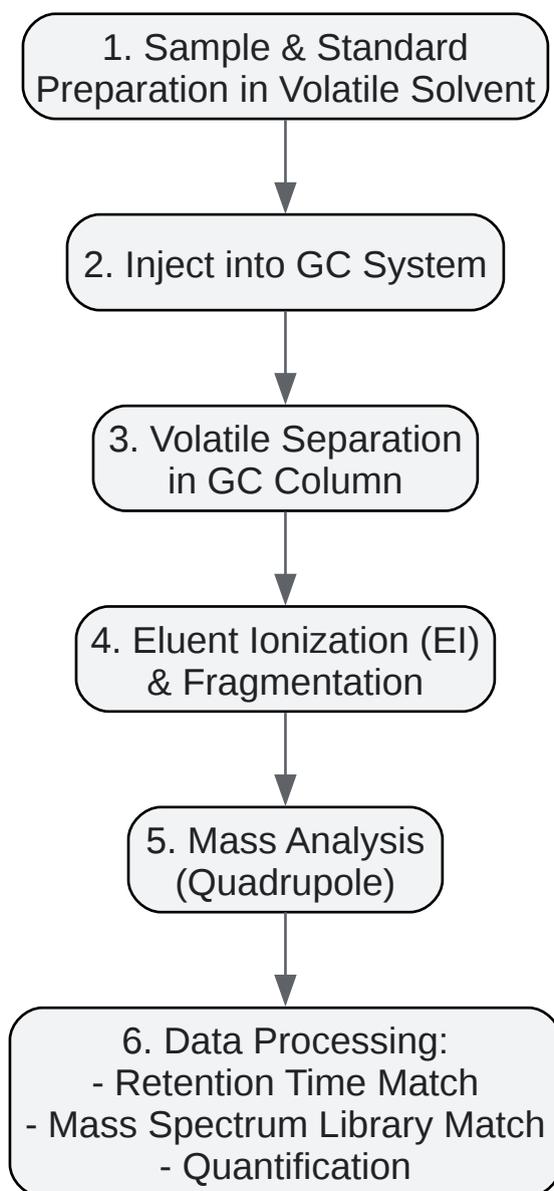
| Mass Scan Range | 40 - 350 amu |

4. Data Analysis:

- Identification: Confirm the identity of **3-Chloro-4-methoxypyridine** by comparing the retention time and the mass spectrum of the sample peak with that of the reference standard.

- Quantification: Generate a calibration curve using a series of standards. Quantify the analyte in the sample by comparing its peak area to the calibration curve. For impurity analysis, semi-quantification can be performed using the total ion chromatogram (TIC) area percent.

Workflow Visualization: GC-MS Analysis



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Caption: Workflow for the GC-MS analysis of **3-Chloro-4-methoxypyridine**.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Principle of Method Selection: For the detection and quantification of **3-Chloro-4-methoxypyridine** at trace levels, such as when it is considered a potential impurity in a final API, LC-MS/MS is the method of choice.^[10] This technique combines the separation power of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry.^{[11][12]} Electrospray Ionization (ESI) is used to gently ionize the analyte, primarily forming the protonated molecule $[M+H]^+$. In the mass spectrometer, Multiple Reaction Monitoring (MRM) is employed. A specific precursor ion (the $[M+H]^+$ of the analyte) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored in the third quadrupole. This highly specific transition filters out chemical noise, enabling quantification at parts-per-million (ppm) or even lower levels.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

- LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
- Column: C18, 2.1 x 50 mm, 1.8 μm (for UHPLC systems).
- Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade), Purified Water.
- Reference Standard: **3-Chloro-4-methoxypyridine**, certified purity.

2. Solution Preparation:

- Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Diluent: Methanol:Water (50:50, v/v).

- Standard Stock Solution (10 µg/mL): Prepare a stock solution of the reference standard in methanol.
- Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the stock solution with the diluent.
- Sample Solution: Dissolve the API sample in the diluent to a high concentration (e.g., 10 mg/mL) to allow for the detection of trace-level impurities. Filter through a 0.22 µm syringe filter.

3. LC-MS/MS Conditions:

Parameter	Condition
LC Column	C18, 2.1 x 50 mm, 1.8 µm
LC Flow Rate	0.4 mL/min
LC Gradient	10% B to 90% B over 5 minutes
Injection Volume	5 µL
Ionization Mode	ESI, Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temp	400 °C

| MRM Transition | Precursor Ion (Q1): m/z 144.0 [M+H]⁺, Product Ion (Q3): m/z 102.0
(Proposed, requires experimental confirmation) |

4. Data Analysis: Quantify **3-Chloro-4-methoxypyridine** in the sample by constructing a calibration curve (peak area vs. concentration) from the calibration standards. The concentration is typically reported in ppm relative to the main API concentration.

Validation for Trace Analysis

Validation follows ICH guidelines but with a focus on the lower end of the analytical range.^[13]

- Limit of Detection (LOD): The lowest concentration at which the analyte can be reliably detected (Signal-to-Noise ratio ≥ 3).
- Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy (%RSD and recovery within $\pm 20\%$).

Comparative Summary of Analytical Methods

Feature	HPLC-UV	GC-MS	LC-MS/MS
Primary Application	Assay, Purity, Routine QC	Identity Confirmation, Volatile Impurities	Trace-level Quantification, Impurity Analysis
Principle	Reversed-Phase Chromatography	Gas Phase Chromatography	Reversed-Phase Chromatography + Tandem MS
Selectivity	Moderate	High (with MS)	Very High
Sensitivity (Typical LOQ)	~0.05% (~500 ppm)	~10-50 ppm	<1 ppm
Strengths	Robust, widely available, precise for high concentrations.	Provides structural information, excellent for volatiles.	Unmatched sensitivity and selectivity.
Limitations	Lower sensitivity, potential peak co-elution.	Requires analyte to be volatile and thermally stable.	Higher instrument cost and complexity.

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